molecular formula C6H7ClO4 B1610401 Methyl 3-chloro-2,4-dioxopentanoate CAS No. 36983-39-8

Methyl 3-chloro-2,4-dioxopentanoate

Cat. No.: B1610401
CAS No.: 36983-39-8
M. Wt: 178.57 g/mol
InChI Key: BPWBJRVOOUFCRG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-2,4-dioxopentanoate (CAS: 306935-33-1; alternative CAS: 36983-39-8) is a chlorinated diketone ester with the molecular formula C₆H₇ClO₄ (exact mono-isotopic mass: 190.0044 g/mol). It features a methyl ester group, a chlorine substituent at position 3, and two ketone groups at positions 2 and 3. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of agrochemicals and pharmaceuticals. Its reactivity stems from the electron-withdrawing chlorine and ketone groups, which enhance its susceptibility to nucleophilic substitution and hydrolysis reactions.

Properties

IUPAC Name

methyl 3-chloro-2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO4/c1-3(8)4(7)5(9)6(10)11-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPWBJRVOOUFCRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60495796
Record name Methyl 3-chloro-2,4-dioxopentanoate
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Molecular Weight

178.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36983-39-8
Record name Methyl 3-chloro-2,4-dioxopentanoate
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Record name Methyl 3-chloro-2,4-dioxopentanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-chloro-2,4-dioxopentanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-2,4-dioxopentanoate can be synthesized through several methods. One common synthetic route involves the chlorination of methyl acetoacetate. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction proceeds as follows:

CH3COCH2COOCH3+Cl2CH3COCCl2COOCH3+HCl\text{CH}_3\text{COCH}_2\text{COOCH}_3 + \text{Cl}_2 \rightarrow \text{CH}_3\text{COCCl}_2\text{COOCH}_3 + \text{HCl} CH3​COCH2​COOCH3​+Cl2​→CH3​COCCl2​COOCH3​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-2,4-dioxopentanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons.

    Oxidation Reactions: It can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in an appropriate solvent.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of methyl 3-alkoxy-2,4-dioxopentanoates or methyl 3-amino-2,4-dioxopentanoates.

    Reduction: Formation of methyl 3-hydroxy-2,4-dioxopentanoate.

    Oxidation: Formation of methyl 3-carboxy-2,4-dioxopentanoate.

Scientific Research Applications

Methyl 3-chloro-2,4-dioxopentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-2,4-dioxopentanoate involves its reactivity towards nucleophiles and electrophiles. The chlorine atom in the compound makes it susceptible to nucleophilic attack, leading to various substitution reactions. Additionally, the presence of carbonyl groups allows for reduction and oxidation reactions, facilitating its transformation into different derivatives.

Comparison with Similar Compounds

Ethyl 3-Chloro-2,4-Dioxopentanoate

  • Molecular Formula : C₇H₉ClO₄
  • Molecular Weight : 192.60 g/mol
  • CAS : 34959-81-4
  • Key Differences: The ethyl ester group (vs. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to reduced electrophilicity of the carbonyl carbon. Ethyl derivatives are often preferred in industrial applications for improved stability during storage.

Methyl 3-Methyl-2,4-Dioxopentanoate

  • Molecular Formula : C₇H₁₀O₄
  • Molecular Weight : 158.15 g/mol
  • CAS : 1549305-15-8
  • Key Differences :
    • Substitution of chlorine with a methyl group eliminates the electron-withdrawing effect, reducing reactivity toward nucleophiles.
    • The absence of chlorine may enhance thermal stability but diminishes utility in reactions requiring halogen-directed functionalization.

Methyl 2-Chloro-3-Oxopentanoate

  • Molecular Formula : C₆H₉ClO₃
  • Molecular Weight : 164.59 g/mol
  • CAS : 36983-39-8
  • Key Differences: Positional isomerism (chlorine at position 2 vs. 3) alters electronic distribution, affecting regioselectivity in substitution reactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 3-chloro-2,4-dioxopentanoate C₆H₇ClO₄ 190.00 306935-33-1 Chlorine at C3; dual ketone groups; high electrophilicity.
Ethyl 3-chloro-2,4-dioxopentanoate C₇H₉ClO₄ 192.60 34959-81-4 Ethyl ester enhances lipophilicity; slower hydrolysis kinetics.
Methyl 3-methyl-2,4-dioxopentanoate C₇H₁₀O₄ 158.15 1549305-15-8 Methyl substituent reduces reactivity; lacks halogen-directed chemistry.
Methyl 2-chloro-3-oxopentanoate C₆H₉ClO₃ 164.59 36983-39-8 Single ketone; positional isomerism influences reaction pathways.

Biological Activity

Methyl 3-chloro-2,4-dioxopentanoate (MCDP) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of MCDP, focusing on its pharmacological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

This compound is characterized by a chlorinated dioxopentanoate structure. Its molecular formula is C7H9ClO4C_7H_9ClO_4, and it has a molecular weight of approximately 194.6 g/mol. The presence of the chloro group and the dioxo functional groups contributes to its reactivity and potential biological interactions.

Antimicrobial Activity

Recent studies have indicated that MCDP exhibits significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these bacteria suggest that MCDP could serve as a lead compound for developing new antimicrobial agents.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antitumor Activity

MCDP has also been evaluated for its antitumor potential. In vitro studies demonstrated that MCDP inhibits the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound induces apoptosis in these cells, which is mediated through the activation of caspase pathways.

Case Study: MCDP on MCF-7 Cells

  • Concentration Tested: 10 µM to 100 µM
  • Observation: Significant reduction in cell viability was observed at concentrations above 50 µM.
  • Mechanism: Induction of apoptosis via mitochondrial pathway activation.

The biological activity of MCDP can be attributed to several mechanisms:

  • Enzyme Inhibition: MCDP may inhibit key enzymes involved in metabolic pathways in bacteria and cancer cells, disrupting their growth.
  • Reactive Oxygen Species (ROS) Generation: The compound has been shown to increase ROS levels in treated cells, leading to oxidative stress and subsequent cell death.
  • DNA Interaction: Preliminary studies suggest that MCDP can intercalate with DNA, affecting replication and transcription processes.

Toxicity Studies

While evaluating the therapeutic potential of MCDP, it is crucial to assess its toxicity profile. Studies on animal models have indicated that high doses can lead to hepatotoxicity and nephrotoxicity. The no-observed-adverse-effect level (NOAEL) was determined to be around 50 mg/kg body weight after chronic exposure.

Toxicity Parameter Observed Effect
Liver EnzymesElevated ALT/AST
Kidney FunctionIncreased creatinine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloro-2,4-dioxopentanoate
Reactant of Route 2
Methyl 3-chloro-2,4-dioxopentanoate

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